

Application Note: High-Performance Chromatographic Separation of Amprenavir and Amprenavir-d4

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Compound of Interest

Compound Name: Amprenavir-d4

Cat. No.: B562687

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Abstract

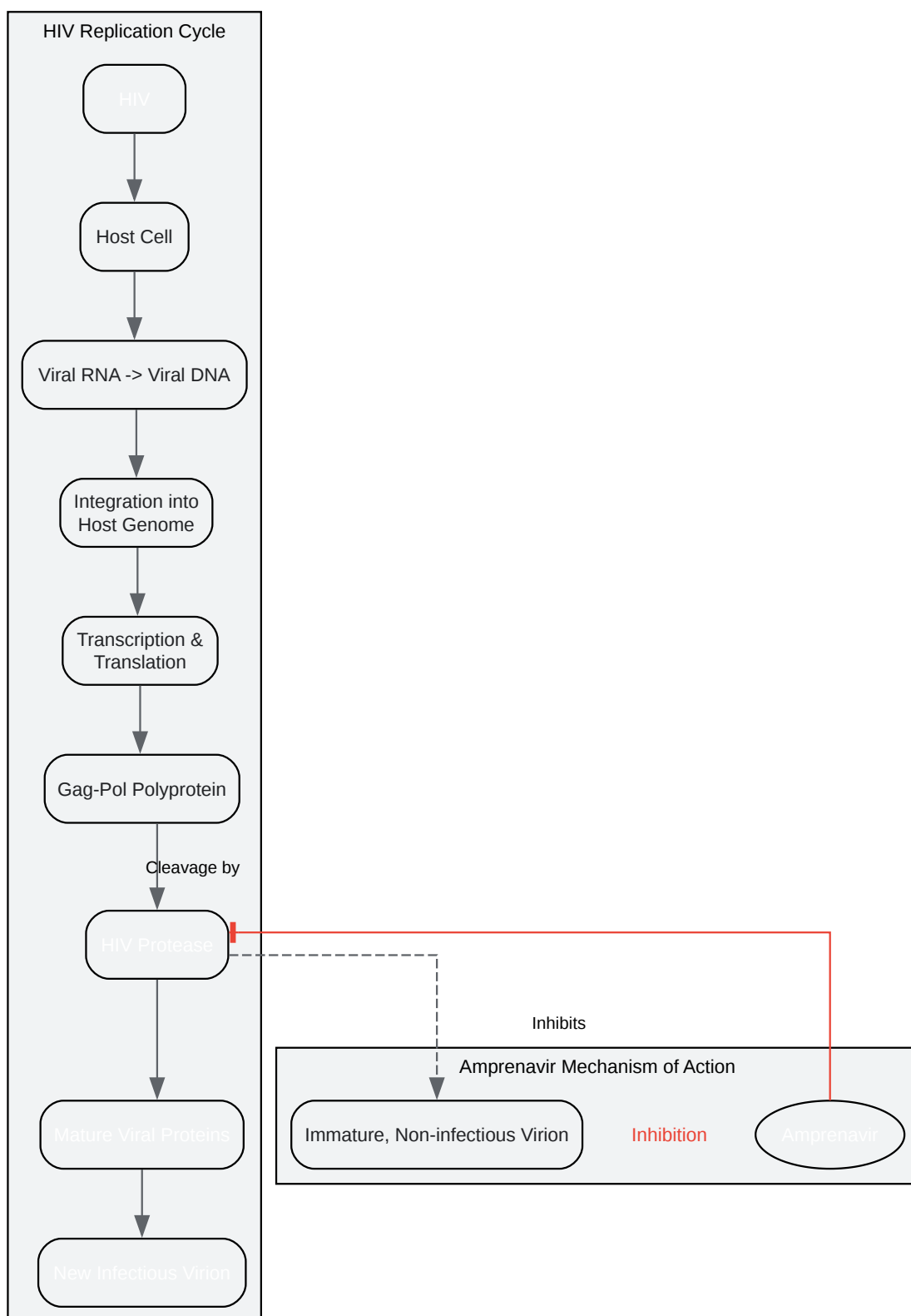
This application note details a robust and sensitive method for the simultaneous chromatographic separation and quantification of the antiretroviral drug Amprenavir and its deuterated internal standard, **Amprenavir-d4**. The described methodology utilizes High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a common and reliable technique for bioanalytical studies.^{[1][2][3][4]} This method is suitable for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies of Amprenavir.

Introduction

Amprenavir is a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, an enzyme crucial for the lifecycle of the virus.^{[5][6]} By inhibiting this enzyme, Amprenavir prevents the maturation of viral particles, rendering them non-infectious.^{[5][6][7]} Accurate and precise quantification of Amprenavir in biological matrices is essential for evaluating its efficacy and safety. The use of a stable isotope-labeled internal standard, such as **Amprenavir-d4**, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the analytical results. This document provides a comprehensive protocol for the chromatographic separation of Amprenavir and **Amprenavir-d4**, adaptable for various biological sample types.

Mechanism of Action

Amprenavir functions by binding to the active site of the HIV protease enzyme. This binding event blocks the cleavage of viral polyprotein precursors into functional proteins that are necessary for the assembly of new, infectious virions.[5][6] Consequently, the viral particles produced are immature and unable to infect new cells. Amprenavir is metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[5][8]



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Amprenavir's Mechanism of Action

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction

This protocol is a general guideline and may require optimization based on the specific biological matrix.

- Spiking: To a 250 μ L aliquot of the biological sample (e.g., plasma), add 50 μ L of **Amprenavir-d4** internal standard solution (concentration to be optimized based on expected analyte levels). Vortex for 2 minutes.[\[1\]](#)
- Extraction: Add 5.0 mL of ethyl acetate to the sample mixture.[\[1\]](#)
- Centrifugation: Vortex the mixture vigorously for 5 minutes, followed by centrifugation at 3,500 rpm for 30 minutes to separate the organic and aqueous layers.[\[1\]](#)
- Drying: Carefully transfer the supernatant (organic layer) to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a lyophilizer.[\[1\]](#)
- Reconstitution: Reconstitute the dried residue with 250 μ L of the mobile phase.[\[1\]](#)
- Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Chromatographic Conditions

The following conditions have been shown to be effective for the separation of Amprenavir.

Parameter	Condition
Chromatography System	HPLC or UHPLC system
Column	Zorbax C18, 50 mm x 4.6 mm, 5.0 μ m[1] or Symmetry C18, 50 mm x 4.6 mm, 3.5 μ m[3]
Mobile Phase	Isocratic elution with Acetonitrile: 0.1% Formic Acid in Water: Methanol (60:10:30, v/v/v)[1]
Flow Rate	0.60 mL/min[1]
Injection Volume	5.0 μ L[1]
Column Temperature	30°C[1]
Autosampler Temperature	5°C[1]
Run Time	Approximately 6 minutes[1]

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is recommended for this analysis.

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Positive[4]
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Amprenavir)	m/z 506.2 \rightarrow 89.1[1] or m/z 506.2 \rightarrow 71.0[3]
MRM Transition (Amprenavir-d4)	To be determined based on the deuteration pattern. Typically, a shift of +4 m/z in the precursor ion would be expected.
Source Temperature	To be optimized for the specific instrument
Gas Flow Rates	To be optimized for the specific instrument

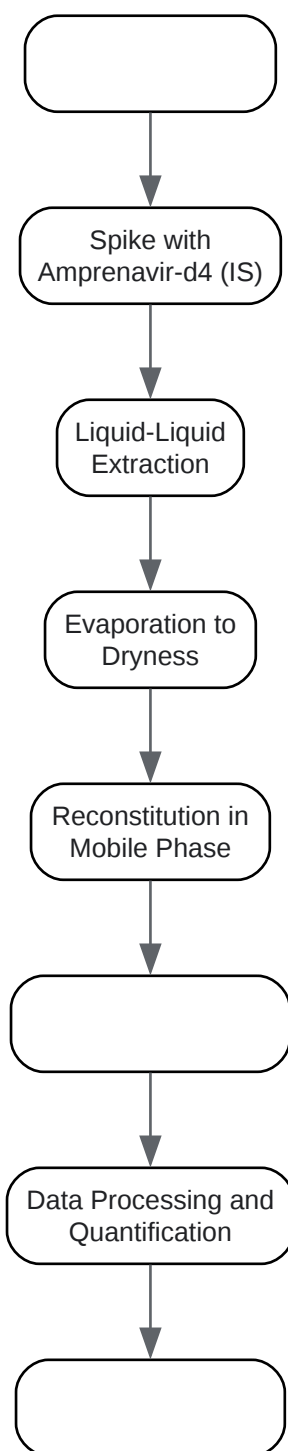
Quantitative Data Summary

The following table summarizes typical validation parameters for the quantification of Amprenavir using LC-MS/MS.

Parameter	Result
Linearity Range	0.15 - 1500 ng/mL[1] or 1 - 600 ng/mL[3]
Correlation Coefficient (r^2)	> 0.99[1][3]
Intra-day Precision (%RSD)	< 4.21%[1]
Inter-day Precision (%RSD)	< 8.5%[3]
Accuracy	Within 15% of nominal values[9]
Recovery	92.9% - 96.4%[1]
Lower Limit of Quantification (LLOQ)	0.15 ng/mL[1] or 0.05 µg/mL[4]

Experimental Workflow

The overall workflow for the analysis of Amprenavir and **Amprenavir-d4** is depicted below.



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Analytical Workflow Diagram

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous determination of Amprenavir and its deuterated internal standard, **Amprenavir-d4**, in biological samples. The detailed protocol for sample preparation and the specified chromatographic and mass spectrometric conditions offer a solid foundation for researchers. Method validation parameters demonstrate that this approach meets the stringent requirements for bioanalytical assays.[9] This methodology can be effectively applied in various research and clinical settings for the therapeutic monitoring and pharmacokinetic evaluation of Amprenavir.

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